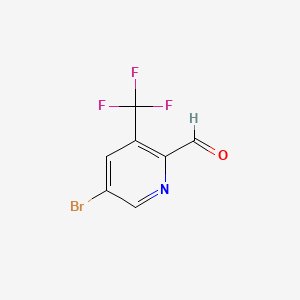

5-Bromo-3-(trifluoromethyl)picolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNYDHLVBQOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743618 | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227489-83-9 | |

| Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 3 Trifluoromethyl Picolinaldehyde

Established Synthetic Routes for 5-Bromo-3-(trifluoromethyl)picolinaldehyde and Related Precursors

The synthesis of highly substituted pyridines like this compound relies on multi-step strategies that construct the pyridine (B92270) core and introduce the desired functional groups in a controlled manner.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are instrumental in building complex aromatic and heterocyclic systems. nih.gov While direct synthesis of this compound via a one-step cross-coupling is not commonly documented, the principles are applied in the synthesis of its precursors. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize pyridine rings. sigmaaldrich.comlibretexts.org For instance, a trifluoromethylated pyridine ring could be coupled with a suitable organometallic reagent to introduce other carbon-based substituents. The general mechanism for these reactions involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by transmetalation with an organometallic partner, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The efficiency of these transformations often depends on the choice of palladium precursor, ligands, and reaction conditions. nih.gov

A more common and practical approach to synthesizing this compound involves the stepwise functionalization of a pre-existing pyridine ring. These multi-step sequences offer precise control over the regiochemistry of the final product.

One established strategy begins with simpler, commercially available pyridine derivatives, such as 3-picoline (3-methylpyridine). nih.gov The synthesis of related trifluoromethylpyridines, like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), starts from precursors such as 2-chloro-5-methylpyridine. nih.gov This intermediate undergoes liquid-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination to yield the trifluoromethyl group. nih.gov

A plausible pathway to a precursor for this compound is outlined in the synthesis of the related compound, 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. google.com This process starts with 2-chloro-3-trifluoromethyl-5-nitropyridine. The synthesis proceeds through four main steps:

Substitution: The chloro group is displaced by a malonic ester.

Cyclization/Decarboxylation: Acidic conditions promote the formation of a methyl group.

Reduction: The nitro group is reduced to an amine.

Diazotization-Bromination: The resulting amino group is converted into a diazonium salt and subsequently displaced by a bromine atom to yield the final brominated pyridine core. google.com

Following the formation of a stable intermediate like 5-bromo-3-(trifluoromethyl)pyridine, the aldehyde group can be introduced at the 2-position through methods such as lithiation followed by quenching with an appropriate formylating agent.

Functional Group Transformations of the Picolinaldehyde Moiety

The aldehyde group is a highly reactive functional group that serves as a key handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation yields 5-bromo-3-(trifluoromethyl)picolinic acid, a valuable intermediate for creating amides, esters, and other acid derivatives. achemblock.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O) can be employed for this purpose. The resulting carboxylic acid expands the synthetic utility of the core structure, particularly in the development of bioactive molecules where the picolinic acid motif is prevalent.

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A primary example is the condensation reaction with primary amines or their derivatives to form imines (Schiff bases). This reaction is fundamental in dynamic covalent chemistry and for synthesizing various heterocyclic systems. For example, a similar pyrazole (B372694) aldehyde has been shown to react with various anilines via reductive amination to produce a library of substituted amine derivatives. mdpi.com In this two-step process, the aldehyde first condenses with the aniline (B41778) to form an imine intermediate, which is then reduced in situ, typically using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), to afford the stable secondary amine. mdpi.com Other nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or cyanide, can also add to the aldehyde to form secondary alcohols or cyanohydrins, respectively.

Reactivity of the Bromine Substituent for Advanced Functionalization

The bromine atom at the 5-position of the pyridine ring is a key site for advanced functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, and heteroatom substituents, significantly diversifying the molecular architecture. The reactivity order for halogens in these couplings is typically I > Br > OTf > Cl. libretexts.org

Key cross-coupling reactions involving the C-Br bond include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. libretexts.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ or Cs₂CO₃.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is a powerful method for synthesizing arylalkynes and requires a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a vital tool for synthesizing arylamines and N-heterocycles, utilizing specific palladium-ligand systems. nih.govsigmaaldrich.com

These reactions provide a modular approach to building molecular complexity from the this compound scaffold.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of the C-Br Bond

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C-C | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted pyridine |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligand (e.g., XPhos), Base | Amino-substituted pyridine |

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the 5-position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, a Suzuki-Miyaura coupling would typically involve the reaction of the bromo-picolinaldehyde with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The general catalytic cycle for a Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. google.com The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst. google.com

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of similar 5-bromopyridine derivatives is well-established. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate (B84403) as the base. bldpharm.com Similarly, efficient microwave-assisted Suzuki-Miyaura reactions have been reported for other brominated heterocyclic systems, often employing palladium catalysts with specialized phosphine (B1218219) ligands like XPhos to achieve high yields. chemscene.comlookchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | bldpharm.com |

| XPhosPdG2 | XPhos | K₂CO₃ | - | Microwave | chemscene.comlookchem.com |

It is important to note that the electron-withdrawing nature of the trifluoromethyl and aldehyde groups in this compound can influence the efficiency of the cross-coupling reaction. These groups can make the C-Br bond more susceptible to oxidative addition, potentially facilitating the reaction.

Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the bromo-picolinaldehyde scaffold is amenable to a range of other transition metal-mediated transformations. These reactions provide alternative routes for the construction of diverse molecular architectures. Examples of such transformations applicable to this substrate include the Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of an alkynyl substituent at the 5-position of the pyridine ring. The reaction is typically carried out under mild conditions with a base such as an amine.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. This would result in the formation of a new carbon-carbon bond with an alkenyl group at the 5-position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a variety of primary or secondary amines at the 5-position of the pyridine ring, leading to the synthesis of 5-amino-3-(trifluoromethyl)picolinaldehyde derivatives. The choice of phosphine ligand is often crucial for the success of these reactions.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key feature of this compound, significantly influencing its chemical properties and reactivity.

Influence on Molecular Reactivity and Selectivity

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This electronic effect has several important consequences for the reactivity of the molecule. The electron-withdrawing nature of the CF₃ group increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the presence of the CF₃ group can enhance the metabolic stability of molecules, a property that is highly desirable in the development of pharmaceuticals and agrochemicals. The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation. cymitquimica.com

Formation of Trifluoromethyl-Containing Heterocycles from Picolinaldehyde Derivatives

The aldehyde functionality of this compound is a versatile handle for the construction of new heterocyclic rings. Condensation reactions with various nucleophiles can lead to the formation of a wide array of fused and non-fused heterocyclic systems.

For example, the aldehyde can react with amines or hydrazines to form imines or hydrazones, respectively. These intermediates can then undergo subsequent cyclization reactions to form nitrogen-containing heterocycles. While specific examples starting from this compound are not readily found in the literature, cascade reactions involving imination followed by intramolecular cross-coupling or cycloaddition are known methodologies for the synthesis of complex heterocycles like pyrido[2,3-d]pyrimidines from similar β-bromovinyl/aryl aldehydes.

Exploration of Novel Reaction Conditions and Catalytic Systems

The development of novel reaction conditions and catalytic systems is an ongoing area of research in organic synthesis. For reactions involving substrates like this compound, efforts are focused on improving reaction efficiency, reducing catalyst loading, and employing more environmentally benign reaction media.

Recent advancements in catalysis include the use of palladium precatalysts with bulky, electron-rich phosphine ligands, which have shown high activity in a variety of cross-coupling reactions. Furthermore, the development of ligand-free catalytic systems and reactions in aqueous media are gaining attention as more sustainable alternatives to traditional methods. For instance, palladium acetate-catalyzed ligand-free Suzuki reactions of other chloro- and bromo-pyridines have been successfully carried out in water.

The exploration of microwave-assisted synthesis has also proven to be a valuable tool, often leading to significantly reduced reaction times and improved yields for cross-coupling reactions of brominated heterocycles. chemscene.comlookchem.com

Advanced Spectroscopic and Analytical Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including derivatives of 5-Bromo-3-(trifluoromethyl)picolinaldehyde. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map the precise arrangement of atoms and confirm the outcomes of synthetic transformations.

In ¹H NMR, the chemical shifts, coupling constants, and integration of signals provide detailed information about the protons in the molecule. For a derivative, changes in the aromatic region can indicate substitution on the pyridine (B92270) ring, while the appearance or disappearance of signals can confirm modifications to the aldehyde group. For instance, the reduction of the aldehyde to an alcohol would result in the disappearance of the characteristic aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the alcohol proton and the CH₂ group.

¹³C NMR spectroscopy, often used with proton decoupling, reveals the carbon framework of the molecule. magritek.com Each unique carbon atom appears as a single peak, and its chemical shift is indicative of its electronic environment. magritek.com The carbonyl carbon of the aldehyde group in the parent compound has a distinct downfield shift. Upon derivatization, such as conversion to an imine or oxime, the chemical shift of this carbon would change significantly, providing clear evidence of the reaction's success. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in complex structural assignments. magritek.com

Given the trifluoromethyl group, ¹⁹F NMR is a particularly powerful and sensitive tool. magritek.com It typically shows a sharp singlet for the CF₃ group, and its chemical shift can be sensitive to changes elsewhere in the molecule, providing another layer of structural verification. In mechanistic studies, tracking the ¹⁹F signal can confirm the integrity of this functional group throughout a reaction sequence. The combined use of one- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, which is crucial for characterizing novel or complex derivatives. researchgate.net

| Nucleus | Typical Chemical Shift (δ) Range for Core Structure | Information Gleaned from Derivatives |

| ¹H | Aldehyde H: ~10.0 ppm; Aromatic H's: ~8.0-9.0 ppm | Appearance/disappearance of signals confirms functional group transformation (e.g., aldehyde to alcohol). Shift changes in aromatic protons indicate substitution. |

| ¹³C | C=O: ~190 ppm; C-Br: ~120 ppm; CF₃: ~121 ppm (q); Aromatic C's: ~120-155 ppm | Significant shift of the C=O carbon confirms reaction at the aldehyde. Changes in aromatic carbon shifts confirm ring substitutions. |

| ¹⁹F | CF₃: ~ -62 to -68 ppm | A single, sharp peak confirms the presence and electronic environment of the trifluoromethyl group. rsc.org |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique used for determining the molecular weight and elemental composition of a compound, making it essential for confirming the identity of reaction products and monitoring reaction progress. researchgate.net The ability to track reactant consumption, product formation, and the appearance of impurities in a single experiment makes MS indispensable for process optimization and understanding. nih.gov

In the context of reactions involving this compound, MS can be coupled with a chromatographic system (like LC-MS or GC-MS) for enhanced analysis. researchgate.netrsc.org After a synthetic transformation, the mass spectrum of the product is analyzed to confirm that the desired modification has occurred. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the expected derivative. The presence of bromine in the molecule imparts a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2) of nearly equal intensity, which serves as a clear signature for bromine-containing fragments.

Modern ambient ionization techniques allow for the direct, real-time analysis of chemical reactions, providing kinetic data and insight into reaction mechanisms. nih.gov For example, by sampling a reaction mixture over time, one could monitor the decrease in the signal corresponding to the starting material, this compound (C₇H₃BrF₃NO, MW: 254.00), and the concurrent increase in the signal for the desired product. This allows for the identification of reaction intermediates and byproducts, leading to a more complete understanding of the chemical process. nih.gov ESI-MS analysis can reveal that isolated impurities might be isomers or possess different elemental compositions, such as the addition of an extra atom. srce.hr

| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Key MS Observation |

| This compound | C₇H₃BrF₃NO | 254.00 chemscene.com | Presence of characteristic M⁺ and M+2 isotopic peaks due to bromine. |

| Example Derivative: (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol | C₇H₅BrF₃NO | 256.02 | Molecular weight shift of +2 Da, indicating reduction of the aldehyde. |

| Example Impurity: Dibromo-derivative | C₇H₂Br₂F₃NO | 332.90 | ESI-MS can reveal the addition of a bromine atom compared to the parent compound. srce.hr |

Chromatographic Methodologies (HPLC, LC-MS, UPLC) for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both assessing the purity of this compound and its derivatives, and for isolating these compounds from reaction mixtures. srce.hr High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate complex mixtures with high resolution. srce.hr

The development of a robust chromatographic method is the first step in purity analysis. srce.hr This involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (often a gradient of water and acetonitrile), and detector wavelength. srce.hr UPLC, which uses smaller particle-size columns, offers faster analysis times and improved resolution compared to traditional HPLC. srce.hr

For purity assessment, a sample is analyzed, and the resulting chromatogram is examined. The main component should appear as a single, sharp peak. The presence of other peaks indicates impurities, and their levels can be quantified based on their peak area relative to the main peak. Regulatory guidelines often require the identification of impurities present above a certain threshold (e.g., 0.10%). srce.hr A photodiode array (PDA) or diode array detector (DAD) can be used to acquire UV spectra across each peak. srce.hr Comparing the spectra at the upslope, apex, and downslope of the main peak is a common method for peak purity analysis. chromatographyonline.com

LC-MS combines the separation power of LC with the detection capabilities of MS. srce.hr This hyphenated technique is exceptionally powerful for impurity profiling. researchgate.netsrce.hr As components elute from the column, they are ionized and analyzed by the mass spectrometer, providing molecular weight information that is critical for identifying unknown impurities. srce.hr Furthermore, preparative HPLC can be used to isolate these impurities in sufficient quantities for full structural elucidation by other methods, such as NMR. srce.hr

| Parameter | Typical Conditions for Analysis | Purpose |

| Technique | UPLC / UHPLC srce.hr | Provides high resolution and rapid separation of the main compound from impurities. |

| Column | Waters Acquity UPLC BEH C18 (1.7 µm particle size) srce.hr | Reversed-phase column suitable for separating moderately polar organic compounds. |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B), sometimes with a formic acid additive for MS. srce.hr | The changing solvent composition allows for the effective elution of compounds with varying polarities. |

| Detector | UV-DAD (Diode Array Detector) or MS (Mass Spectrometer) srce.hr | DAD provides UV spectra for peak purity assessment, while MS provides molecular weight for identification. |

| Flow Rate | 0.4 - 1.0 mL/min srce.hr | Optimized for column dimensions and particle size to ensure efficient separation. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for studying chemical reactions and gaining insight into reaction mechanisms by monitoring the transformation of functional groups and changes in electronic structure.

FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would show strong, characteristic peaks for the aldehyde C=O stretch (typically ~1700 cm⁻¹), C-Br vibrations, and C-F stretches of the trifluoromethyl group. In a mechanistic study, IR can be used to follow the course of a reaction in real time. For example, in the reduction of the aldehyde to a primary alcohol, one would observe the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹). researchgate.net This provides direct evidence of the functional group transformation.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the pyridine ring in the target compound. Each molecule with a chromophore has a distinct electronic spectrum that can serve as a spectroscopic signature. mdpi.com By monitoring the UV-Vis spectrum of a reaction mixture over time, one can observe the decrease in absorbance of the starting material at its λₘₐₓ and the corresponding increase in absorbance of the product, which may have a different λₘₐₓ due to changes in conjugation or electronic structure. mdpi.com This data can be used to determine reaction kinetics, such as propagation rate constants, by analyzing the change in absorbance as a function of time. researchgate.net This makes UV-Vis spectroscopy a powerful, non-destructive method for studying reaction mechanisms and kinetics. researchgate.net

| Spectroscopy Type | Key Functional Group | Expected Wavenumber/Wavelength | Application in Mechanistic Studies |

| Infrared (IR) | Aldehyde C=O Stretch | ~1700 cm⁻¹ | Disappearance of this peak indicates consumption of the starting material. |

| Infrared (IR) | Alcohol O-H Stretch | ~3200-3600 cm⁻¹ (broad) | Appearance of this peak confirms the formation of an alcohol product. researchgate.net |

| Infrared (IR) | C-F Stretches | ~1100-1300 cm⁻¹ | Monitoring this region confirms the integrity of the trifluoromethyl group. |

| UV-Visible (UV-Vis) | Pyridine Ring System (Chromophore) | ~220-320 nm | Changes in λₘₐₓ and absorbance intensity are used to monitor reaction progress and determine kinetics. mdpi.comresearchgate.net |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Heterocyclic Building Block in Pharmaceutical Development

5-Bromo-3-(trifluoromethyl)picolinaldehyde is classified as a key heterocyclic building block in pharmaceutical and agrochemical research. bldpharm.comresearchgate.netnih.gov The term "building block" refers to a molecule that serves as a foundational unit in the synthesis of more complex compounds. frontiersin.org The utility of this specific aldehyde stems from the distinct properties of its constituent parts:

Fluorinated Pyridine (B92270) Scaffold: The pyridine ring is a ubiquitous N-heterocycle in medicinal chemistry, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. mdpi.commq.edu.au The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic properties. nih.gov The strategic placement of this group on the pyridine ring is a common tactic to improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. nih.gov

Reactive Handles for Synthesis: The compound possesses two key reactive sites: the bromine atom and the aldehyde group. The bromine atom is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups. The aldehyde functional group is readily transformed into numerous other functionalities, such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or imines, providing a direct route to a vast chemical space for derivatization. chemscene.commdpi.com

The combination of these features makes this compound a valuable starting material for creating libraries of complex molecules aimed at various therapeutic targets. nih.gov

Design and Synthesis of Novel Derivatives for Bioactive Molecule Development

The aldehyde functional group of this compound is a primary site for elaboration in the synthesis of novel derivatives. A common and effective method is reductive amination, where the aldehyde is first reacted with a primary or secondary amine to form an imine, which is then reduced (e.g., with sodium borohydride) to yield a stable amine linkage. mdpi.com This reaction is instrumental in connecting the picolinaldehyde core to other pharmacologically relevant fragments.

Anti-infectives: Research has demonstrated that trifluoromethyl-substituted heterocyclic scaffolds are potent against drug-resistant bacteria. nih.gov In one study, a pyrazole (B372694) aldehyde, structurally related to the title compound, was used to synthesize a series of derivatives via reductive amination with various anilines. mdpi.com Several of the resulting compounds exhibited significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. nih.gov This highlights a clear path for utilizing this compound to develop new classes of antibiotics to combat antimicrobial resistance.

Oncology: The pyridine carboxamide moiety is a key feature in a novel class of allosteric inhibitors of Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a critical regulator in proliferation pathways and a promising target for cancer therapy. researchgate.net Derivatives of this compound can be readily converted to corresponding pyridine carboxamides, making them suitable candidates for developing new SHP2 inhibitors. Furthermore, research on taxane-based chemotherapy, such as paclitaxel, shows that mitotic arrest induced by these drugs can lead to a dependency on the anti-apoptotic protein BCL-XL in cancer cells. biorxiv.org This creates a vulnerability that can be exploited by BCL-XL-targeting agents. The development of novel small molecules from scaffolds like this compound could lead to agents that synergize with existing chemotherapies.

Neurodegeneration: While fluorinated heterocycles are prevalent in drugs targeting the central nervous system, specific research detailing the application of this compound derivatives in the context of neurodegenerative diseases is not extensively documented in the reviewed literature. However, the scaffold's properties make it a plausible candidate for exploration in this area.

The development of enzyme inhibitors is a major focus of drug discovery. Derivatives of fluorinated pyridines have shown promise in this area.

Succinate Dehydrogenase (SDH) Inhibitors: A series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as potential SDH inhibitors for antifungal applications. Bioassays confirmed that several of these compounds exhibited excellent activity, with one derivative showing an IC50 value of 6.9 µg/mL against the target enzyme. acs.org

SHP2 Phosphatase Inhibitors: As mentioned, substituted pyridine carboxamides have been successfully developed as potent allosteric SHP2 inhibitors. One such compound demonstrated excellent enzyme inhibition with an IC50 of 0.13 nM and robust anti-proliferative effects on a cancer cell line. researchgate.net

Acetylcholine (B1216132) Receptor (AChR) Modulators: In the field of nematicides, difluoromethylpyrazole carboxamide derivatives were synthesized and found to have binding affinities for the acetylcholine receptor, suggesting a mechanism of action involving enzyme or receptor modulation. nih.gov

These examples underscore a common strategy: the conversion of the aldehyde in a building block like this compound into a carboxamide, which then serves as a key pharmacophore for interacting with the target enzyme.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry where the biological activity of a series of compounds is systematically correlated with their chemical structures. nih.govnih.gov This process provides crucial insights into which molecular modifications enhance potency and selectivity.

SAR studies on molecules derived from related trifluoromethyl-heterocyclic scaffolds clearly demonstrate how minor structural changes can dramatically impact biological function. In a study of pyrazole derivatives developed as anti-infective agents, the aldehyde precursor was derivatized with various substituted anilines, and the resulting antimicrobial activity was assessed. nih.gov

The findings indicated that hydrophobic substituents on the aniline (B41778) ring generally increased the antibacterial activity. For example, an isopropyl group at the 4-position of the aniline ring yielded a compound with high potency (MIC values of 1-2 µg/mL). In contrast, a methoxy (B1213986) substituent significantly decreased potency. Halogenation of the aniline ring also had a profound effect: chloro and bromo derivatives were found to be potent antimicrobial agents, often more so than their fluoro-substituted counterparts. nih.gov Conversely, introducing a carboxylic acid group completely eliminated the antibacterial activity. nih.gov

| Substituent on Aniline Moiety | Effect on Antimicrobial Activity | Reference |

|---|---|---|

| 4-Isopropyl | Potent activity (MIC 1-2 µg/mL) | nih.gov |

| Methoxy | Significantly decreased potency | nih.gov |

| 4-Fluoro | Good activity | nih.gov |

| 4-Chloro | Potent activity, better than fluoro derivatives | nih.gov |

| 4-Bromo | Potent activity, similar to chloro derivative | nih.gov |

| Carboxylic Acid | Eliminated activity | nih.gov |

To rationalize observed SAR data and guide the design of next-generation compounds, medicinal chemists increasingly rely on computational tools.

3D-QSAR and Molecular Docking: For the SDH inhibitors based on a trifluoromethyl-pyrazole carboxamide scaffold, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies were performed to build a predictive model linking chemical structures to antifungal activity. acs.org Furthermore, molecular docking simulations were used to visualize how these compounds might bind within the active site of the SDH enzyme. The results suggested that the compounds fit well within the binding pocket, forming key hydrogen bonds and π–π interactions, thus providing a structural hypothesis for their mechanism of action. acs.org

Binding Mode Analysis: In the development of nematicidal carboxamides, molecular docking simulations were employed to investigate the interaction with the target, the acetylcholine receptor. These computational models can help explain why certain substituents enhance activity while others diminish it, providing valuable information for the design of more effective agents. nih.gov

These computational approaches are indispensable for modern drug discovery, allowing for the prioritization of synthetic targets and a more efficient exploration of the vast chemical space available from versatile building blocks like this compound.

Lead Optimization and Drug-likeness Assessment in Early-Stage Drug Discovery

The journey from a hit compound to a viable drug candidate is a meticulous process of optimization. For derivatives of this compound, assessing their drug-likeness is a critical step. This involves a multi-faceted analysis of their structural and physicochemical properties to predict their potential success as a therapeutic agent.

Analysis of Pan-Assay Interference Structures (PAINS) and Brenk Alerts

In the realm of high-throughput screening, the identification of Pan-Assay Interference Structures (PAINS) is crucial to avoid misleading results. PAINS are chemical motifs that tend to show activity in a wide range of assays due to non-specific interactions rather than specific binding to a biological target. A computational analysis of the this compound structure is essential to flag any potential for such interference.

Similarly, Brenk alerts identify chemical fragments that are known to be toxic or metabolically unstable. The presence of the brominated pyridine ring and the trifluoromethyl group in this compound necessitates a thorough in silico evaluation to predict any potential liabilities. While no specific studies on this compound are publicly available, the analysis would typically involve computational tools that screen for known toxicophores and reactive metabolites. For instance, a recent study on a novel brominated and fluorinated compound, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, included in silico evaluation for PAINS, Brenk, and lead-likeness alerts as part of its characterization. nih.gov Such an analysis for derivatives of this compound would be a standard procedure in early-stage drug discovery.

Table 1: In Silico Drug-Likeness and Toxicity Predictions for a Structurally Related Compound

| Parameter | Prediction for 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Implication for this compound Derivatives |

| Lipinski's Rule of Five | Compliant | Derivatives would be designed to adhere to these rules for oral bioavailability. |

| Ghose Filter | Compliant | Suggests favorable drug-like properties. |

| Veber's Rule | Compliant | Indicates good oral bioavailability. |

| Egan's Rule | Compliant | Predicts good intestinal absorption. |

| Muegge's Rule | Compliant | Suggests a favorable pharmacokinetic profile. |

| PAINS Alerts | No alerts | Lower likelihood of being a promiscuous binder in screening assays. |

| Brenk Alerts | No alerts | Reduced probability of containing known toxic fragments. |

| Lead-likeness | Compliant | Indicates suitability as a starting point for lead optimization. |

This table is based on data for a structurally related compound and serves as an illustrative example of the analyses that would be performed for derivatives of this compound. nih.gov

Lead-likeness and Fragment-Based Drug Design Considerations

The concept of "lead-likeness" refers to the properties of a compound that make it a good starting point for optimization into a drug candidate. These properties often include moderate molecular weight and lipophilicity, which provide a foundation for further chemical modifications. The structure of this compound, with a molecular weight of 254.00 g/mol , positions it well within the range of a lead-like molecule. cymitquimica.com

This compound is also highly amenable to fragment-based drug design (FBDD). FBDD is a powerful strategy that starts with small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.gov The trifluoromethylpyridine moiety can be considered a valuable fragment due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity. mdpi.com The bromine atom is also advantageous in FBDD as it can facilitate hit identification through X-ray crystallography. chembridge.com Commercial fragment libraries, such as the Maybridge collection, often include specialty libraries of bromo- and fluoro-fragments for this purpose. thermofisher.com

Investigation of Biochemical Pathways and Molecular Targets of Derivatives

The therapeutic potential of any new chemical entity is defined by its interaction with biological systems. For derivatives of this compound, a thorough investigation of their biological activity is paramount.

In Vitro and In Vivo Biological Activity Profiling

Initial screening of derivatives would be conducted through a battery of in vitro assays to determine their activity against specific biological targets. For example, trifluoromethylpyridine derivatives have been investigated for a range of biological activities. A study on novel trifluoromethylpyridine piperazine (B1678402) derivatives revealed their potential as plant activators with antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govfrontiersin.org In another study, a series of 6-(trifluoromethyl)-pyridine derivatives were identified as potent inverse agonists of the RORγt nuclear receptor, a promising target for autoimmune diseases. researchgate.netingentaconnect.com The most active compound in this series, W14, exhibited an IC50 of 7.5 nM in a luciferase reporter assay. ingentaconnect.com

Following promising in vitro results, lead compounds would progress to in vivo studies in animal models to assess their efficacy and pharmacokinetic profiles. For instance, in the development of novel anti-inflammatory agents, trifluoromethylpyrazole derivatives were evaluated in a carrageenan-induced rat paw edema assay, demonstrating significant anti-inflammatory activity. nih.gov

Table 2: Biological Activities of Structurally Related Trifluoromethylpyridine Derivatives

| Compound Class | Biological Target/Activity | Model System | Key Findings |

| Trifluoromethylpyridine Piperazines | Antiviral (TMV, CMV) | Tobacco plants | Compound A16 showed potent protective activity against TMV (EC50 = 18.4 µg/mL). nih.govfrontiersin.org |

| 6-(Trifluoromethyl)-pyridine Derivatives | RORγt Inverse Agonist | Luciferase reporter assay | Compound W14 exhibited an IC50 of 7.5 nM. ingentaconnect.com |

| Trifluoromethylpyrazole Derivatives | Anti-inflammatory (COX-2) | Rat paw edema model | Showed significant anti-inflammatory activity (62-76%). nih.gov |

Mechanism of Action Elucidation

Understanding how a drug molecule exerts its effect at a molecular level is fundamental to its development. For derivatives of this compound, elucidating the mechanism of action would involve a combination of experimental and computational approaches.

For example, in the study of RORγt inverse agonists, molecular docking and dynamics simulations were used to understand the structure-activity relationship. researchgate.netingentaconnect.com These studies revealed that the trifluoromethyl group played a crucial role in the binding interaction with key amino acid residues in the target protein. ingentaconnect.com Similarly, for novel antiviral trifluoromethylpyridine derivatives, the mechanism was found to involve the enhancement of defensive enzyme activities and the activation of the phenylpropanoid biosynthesis pathway in plants. nih.govfrontiersin.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies

The ADME properties of a drug candidate determine its bioavailability, efficacy, and potential for toxicity. A comprehensive understanding of these properties is essential for successful drug development.

The study of ADME for derivatives of this compound would employ a suite of in silico, in vitro, and in vivo methods.

In Silico Prediction: Computational models are used in the early stages to predict ADME properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability and influence distribution. mdpi.com

In Vitro Assays: A variety of cell-based and cell-free assays are used to experimentally determine ADME parameters. These include Caco-2 permeability assays to assess intestinal absorption, and incubation with liver microsomes or hepatocytes to study metabolic stability and identify metabolites. The pyridine ring is susceptible to metabolism, and the presence of the trifluoromethyl group can block potential sites of oxidation, thereby increasing the metabolic stability of the molecule. mdpi.comnih.gov

In Vivo Studies: Animal models are used to determine the pharmacokinetic profile of a drug candidate, including its half-life, clearance, and volume of distribution. These studies are critical for understanding how the drug behaves in a whole organism and for informing dosing regimens in clinical trials. researchgate.net

Table 3: Common ADME Research Methodologies

| ADME Parameter | In Silico Method | In Vitro Assay | In Vivo Model |

| Absorption | Prediction of solubility and permeability | Caco-2 cell permeability assay | Oral bioavailability studies in rodents |

| Distribution | Prediction of plasma protein binding | Equilibrium dialysis with plasma proteins | Tissue distribution studies in rodents |

| Metabolism | Prediction of metabolic sites | Liver microsome/hepatocyte stability assays | Metabolite identification in plasma and urine from dosed animals |

| Excretion | Not typically predicted in silico | Not applicable | Mass balance studies to determine routes of excretion |

In Vitro Metabolic Stability Studies

The metabolic stability of a potential drug molecule is a critical parameter assessed during early-stage drug discovery. It determines the compound's half-life in the body and its potential for generating active or toxic metabolites. The presence of the trifluoromethyl group in this compound is a key structural feature anticipated to confer enhanced metabolic stability to its derivatives.

Research on analogous compounds has demonstrated the protective effect of the trifluoromethyl group against metabolic degradation. For instance, studies on picornavirus inhibitors revealed that the replacement of a metabolically vulnerable methyl group with a trifluoromethyl group on an oxadiazole ring significantly reduced the number of metabolites formed in a monkey liver microsomal assay. nih.gov This "global" protective effect is attributed to the trifluoromethyl group's ability to block sites susceptible to oxidative metabolism, such as benzylic hydroxylation. nih.gov While specific in vitro metabolic stability data for this compound is not extensively documented in publicly available literature, the principle of using trifluoromethyl groups to enhance metabolic stability is a well-established strategy in medicinal chemistry. nih.govnih.gov The electron-withdrawing nature of the trifluoromethyl group can also shield the pyridine ring from oxidative metabolism. nih.gov

The aldehyde functional group in this compound is a potential site for metabolic transformation, primarily through oxidation to a carboxylic acid or reduction to an alcohol. The rate and extent of these transformations would be evaluated in in vitro systems such as human liver microsomes (HLMs) or hepatocytes.

Table 1: Predicted Metabolic Profile of this compound

| Potential Metabolic Pathway | Anticipated Outcome | Rationale |

| Oxidation of the aldehyde | Formation of 5-bromo-3-(trifluoromethyl)picolinic acid | Aldehyde dehydrogenase activity |

| Reduction of the aldehyde | Formation of (5-bromo-3-(trifluoromethyl)pyridin-2-yl)methanol | Aldehyde reductase activity |

| Aromatic hydroxylation | Low | The trifluoromethyl group is known to protect aromatic rings from oxidative metabolism. nih.gov |

This table is predictive and based on general metabolic pathways and the known effects of the trifluoromethyl group.

Permeability and Solubility Assessments

Permeability: Permeability refers to the ability of a compound to pass through biological membranes, such as the intestinal epithelium. The Lipinski's "Rule of Five" provides a set of guidelines to predict the oral bioavailability of a molecule. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Computational data for this compound is available and can be used to estimate its drug-like properties. chemscene.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 254.00 g/mol | chemscene.com |

| LogP | 2.6754 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

The predicted values for this compound are within the ranges generally considered favorable for oral drug candidates according to Lipinski's rules (Molecular Weight < 500, LogP < 5, Hydrogen Bond Donors < 5, Hydrogen Bond Acceptors < 10). The moderate LogP suggests a balance between solubility and permeability. The low TPSA value is also indicative of good potential for membrane permeation. While these computational predictions are a valuable first step, experimental verification using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays would be necessary to confirm the permeability of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties at the electronic level. These methods can predict molecular geometry, stability, and chemical reactivity before a compound is ever synthesized in a lab.

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost. nih.govaps.org DFT calculations are used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. nih.gov For 5-Bromo-3-(trifluoromethyl)picolinaldehyde, DFT would be employed to optimize the molecular geometry, providing precise predictions of bond lengths and angles.

From the optimized structure, further analysis can yield insights into the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3145.78 | Represents the total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy (eV) | -7.54 | Indicates the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.89 | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.65 | Correlates with the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 3.21 | Measures the polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound molecule has a rotatable bond between the pyridine (B92270) ring and the aldehyde group. chemscene.com The orientation of the aldehyde group relative to the ring can significantly influence the molecule's properties, including its ability to interact with a biological target.

Theoretical methods can be used to perform a systematic scan of the torsional angle of this bond, calculating the energy for each conformation. The results are plotted on a potential energy landscape, which reveals the lowest-energy (most stable) conformers and the energy barriers between different conformations. This information is critical for understanding which shapes the molecule is likely to adopt and is a prerequisite for meaningful molecular docking studies. unizar.es

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators.

For this compound, a docking study would involve:

Preparation of the Ligand: The 3D structure of the most stable conformer of the molecule would be generated and optimized.

Selection of a Receptor: A protein target of interest would be chosen, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules and adding hydrogen atoms.

Docking Simulation: A docking algorithm would be used to systematically place the ligand into the active site of the receptor, exploring various orientations and conformations.

Scoring and Analysis: Each resulting pose would be assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | A more negative value indicates a stronger predicted binding interaction. |

| Interacting Residues | Leu83, Val91, Ala105, Lys107 | Specific amino acid residues in the protein's active site that form contacts with the ligand. |

| Key Interactions | Hydrogen bond with Lys107, Halogen bond with Leu83 | The specific types of non-covalent interactions that stabilize the complex. |

Prediction of Spectroscopic Data (NMR, IR) to Aid Experimental Characterization

Computational methods can accurately predict spectroscopic data, which is invaluable for aiding the interpretation of experimental results. DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (e.g., C=O stretch, C-H bend), allowing for a definitive assignment of the experimental spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. These theoretical predictions of ¹H and ¹³C NMR spectra are highly useful for confirming the structure of a synthesized compound by comparing the predicted shifts to those observed experimentally. magritek.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3080 | 3100-3000 |

| C=O stretch (aldehyde) | 1715 | 1740-1720 |

| C=N/C=C stretch (pyridine ring) | 1580 | 1600-1475 |

| C-F stretch (trifluoromethyl) | 1150 | 1350-1120 |

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery and materials design. The scaffold of this compound can serve as a starting point for the design of a virtual compound library. By systematically modifying different parts of the molecule (e.g., replacing the bromo group with other halogens or functional groups), a large, diverse set of related compounds can be generated computationally.

This virtual library can then be subjected to high-throughput virtual screening. Cheminformatics tools are used to calculate various molecular descriptors for each compound, such as molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors. chemscene.com These descriptors are used to filter the library based on criteria for drug-likeness, such as Lipinski's Rule of Five, to prioritize compounds with favorable pharmacokinetic properties for further investigation. nih.gov

| Property | Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 254.00 g/mol chemscene.com | ≤ 500 |

| LogP (Octanol-water partition coefficient) | 2.67 chemscene.com | ≤ 5 |

| Hydrogen Bond Donors | 0 chemscene.com | ≤ 5 |

| Hydrogen Bond Acceptors | 2 chemscene.com | ≤ 10 |

| Rotatable Bonds | 1 chemscene.com | ≤ 10 |

Applications in Materials Science and Catalysis Research

Utilization as a Precursor for Advanced Materials

The synthesis of novel organic materials with specific optical and electronic properties is a cornerstone of modern materials science. 5-Bromo-3-(trifluoromethyl)picolinaldehyde serves as a key starting material for creating intermediates destined for applications in organic electronics and coordination chemistry.

Pyridine (B92270) and its derivatives are widely recognized for their utility in electronic materials, particularly as components of electron-transporting layers in Organic Light-Emitting Diodes (OLEDs) and as building blocks for organic photovoltaic (OPV) materials. rsc.orgresearchgate.net The incorporation of a pyridine ring can enhance the performance and stability of these devices. rsc.org The frontier energy levels of pyridine-based materials, which are crucial for efficient charge transport, can be fine-tuned by the strategic placement of various functional groups. rsc.org

While direct research on this compound in OLEDs and OPVs is not extensively documented in publicly available literature, its structural motifs are highly relevant. The aldehyde group can be readily converted into a variety of other functional groups or used in condensation reactions to build larger, conjugated systems essential for light emission or charge separation. For instance, pyridine-based fluorophores are key components in the fabrication of OLEDs. tandfonline.com The presence of the trifluoromethyl group, a strong electron-withdrawing group, can be exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of derived materials, a desirable characteristic for electron-transporting materials in OLEDs. rsc.org Furthermore, the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the attachment of other aromatic or heteroaromatic units to construct complex, high-performance organic semiconductors. acs.org

The general synthetic strategies for creating pyridine-based materials for OLEDs often involve the construction of larger molecular architectures from functionalized pyridine precursors. tandfonline.comrsc.org The versatility of this compound makes it a prime candidate for such synthetic endeavors, offering a pathway to novel materials with potentially superior performance in next-generation displays and solar cells.

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest for their applications in gas storage, separation, and catalysis. nih.gov The properties of MOFs are highly dependent on the structure and functionality of the organic linkers.

Pyridine-containing ligands are frequently employed in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen atom. ulisboa.pt Functionalized pyridine dicarboxylic acids, for example, have been used to create a variety of MOF structures. ulisboa.pt The aldehyde functionality of this compound can be oxidized to a carboxylic acid, transforming it into a potential linker for MOF synthesis. The presence of the trifluoromethyl group could influence the resulting MOF's pore size, stability, and guest-molecule interactions.

While specific MOFs constructed directly from this compound are not prominently reported, the synthesis of MOFs from functionalized pyridine-based linkers is a well-established field. nih.govulisboa.pt The modular nature of MOF synthesis allows for the incorporation of a wide variety of functional groups, and the unique combination of substituents on this particular picolinaldehyde makes it an intriguing candidate for the design of new functional frameworks.

Catalytic Applications of this compound Derivatives

The development of new ligands is a driving force in the advancement of transition metal catalysis. Chiral ligands, in particular, are crucial for asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceuticals and fine chemicals.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. mdpi.com The efficiency and selectivity of these reactions are heavily reliant on the nature of the ligands coordinated to the palladium center. Pyridine-containing molecules are frequently used as ligands in these catalytic systems. acs.org

The bromine atom on the this compound ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the facile introduction of various aryl or vinyl groups, leading to the synthesis of more complex pyridine derivatives. These derivatives, in turn, can serve as ligands for palladium or other transition metals. The aldehyde group can be transformed into other coordinating moieties, such as imines or phosphines, to create bidentate or tridentate ligands. The electronic properties of these ligands, and thus their catalytic activity, would be significantly influenced by the trifluoromethyl group.

The synthesis of chiral ligands is a major focus of research in asymmetric catalysis. rsc.orgscilit.comhkbu.edu.hkacs.org Pyridine-oxazoline (PyOX) ligands, for example, have emerged as a highly effective class of chiral ligands for a variety of asymmetric transformations. rsc.orgscilit.comresearchgate.net These ligands are typically synthesized from chiral amino alcohols and functionalized picolinic acids or their derivatives.

This compound can serve as a versatile precursor for the synthesis of novel chiral ligands. The aldehyde group can be reacted with chiral amines or amino alcohols to form chiral imines or oxazolidines, respectively. These new chiral pyridine derivatives can then be employed as ligands in asymmetric catalysis. The trifluoromethyl group can impart unique steric and electronic effects on the catalytic pocket, potentially leading to high levels of enantioselectivity in a variety of reactions. While specific applications of ligands derived directly from this compound in asymmetric catalysis are still an area of active research, the foundational chemistry for their development is well-established. rsc.orghkbu.edu.hkacs.org

Future Directions and Emerging Research Areas

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity and Selectivity

The aldehyde functionality and the bromo-substituent of 5-Bromo-3-(trifluoromethyl)picolinaldehyde offer significant opportunities for derivatization to enhance its biological activity and selectivity. The trifluoromethyl group is a key feature in many pharmaceuticals, often improving metabolic stability and binding affinity.

Future derivatization strategies will likely focus on several key reaction types:

Reactions involving the aldehyde group: The aldehyde can be readily converted into a variety of functional groups. For instance, reductive amination can produce a diverse library of secondary and tertiary amines. Condensation reactions with hydrazines, hydroxylamines, and other nucleophiles can yield hydrazones, oximes, and other heterocyclic structures. These new derivatives can then be screened for a range of biological activities.

Cross-coupling reactions at the bromine position: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly increasing the chemical diversity of the derivatives.

Nucleophilic aromatic substitution: The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine (B92270) ring can facilitate nucleophilic aromatic substitution of the bromine atom under certain conditions.

These derivatization strategies will enable the exploration of structure-activity relationships (SAR), providing insights into how different substituents at various positions on the pyridine ring influence biological activity and selectivity.

A summary of potential derivatization reactions is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Amination | Primary or secondary amines, reducing agent (e.g., NaBH(OAc)₃) | Secondary or tertiary amines |

| Wittig Reaction | Phosphonium ylides | Alkenes |

| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-Unsaturated compounds |

| Suzuki Coupling | Boronic acids, palladium catalyst, base | Biaryl compounds |

| Sonogashira Coupling | Terminal alkynes, palladium and copper catalysts, base | Aryl alkynes |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling for Bioactivity: Machine learning models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic effects of novel derivatives of this compound. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets or material properties. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional design methods.

Property Prediction for Materials Science: AI can predict the physical and chemical properties of materials incorporating the this compound moiety. nih.gov This includes properties relevant to organic electronics, polymers, and other advanced materials. For instance, AI could be used to predict the thermal stability, electronic properties, or optical characteristics of polymers derived from this compound. nbinno.com

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes to novel derivatives. drugtargetreview.com These tools can predict the outcomes of chemical reactions and suggest optimal reaction conditions.

The integration of AI and ML with experimental research will create a synergistic cycle of design, synthesis, and testing, leading to the more rapid development of new drugs and materials based on the this compound structure.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The development of environmentally friendly and sustainable methods for the synthesis of chemical compounds is a critical area of modern chemistry. Future research on this compound will likely focus on incorporating green chemistry principles into its synthesis and derivatization.

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing highly efficient and reusable catalysts to minimize waste and energy consumption. This includes the use of biocatalysts, such as enzymes, which can often perform reactions with high selectivity under mild conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.com

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce the reliance on fossil fuels.

Recent advancements in green chemistry for the synthesis of pyridine derivatives, such as mechanochemistry and the use of eco-friendly reagents, offer promising avenues for the sustainable production of this compound and its derivatives. ijarsct.co.innih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Safer Solvents | Use of water or bio-based solvents | Reduced toxicity and environmental impact |

| Catalysis | Heterogeneous catalysts, biocatalysts | Catalyst recyclability, milder reaction conditions |

| Atom Economy | Multicomponent reactions | Reduced waste, increased efficiency |

| Energy Efficiency | Microwave or ultrasonic irradiation | Shorter reaction times, lower energy use |

Investigation of Broader Pharmacological and Material Science Applications

The trifluoromethylpyridine scaffold is present in a number of successful agrochemicals and pharmaceuticals. nih.govresearchoutreach.org The unique combination of a bromine atom and an aldehyde group on this scaffold in this compound opens up possibilities for a wide range of applications.

Future research is expected to explore:

Expanded Pharmacological Screening: While initial research may focus on specific therapeutic areas, broader screening of derivatives against a diverse range of biological targets could uncover unexpected activities. This could include screening for anticancer, antiviral, anti-inflammatory, and neuroprotective properties. The versatility of the aldehyde group allows for the creation of diverse libraries of compounds for high-throughput screening.

Development of Advanced Materials: The electronic properties of the trifluoromethylpyridine ring, combined with the potential for polymerization and functionalization, make this compound a candidate for applications in materials science. nbinno.com Research could focus on the development of:

Organic Light-Emitting Diodes (OLEDs): The incorporation of this moiety into organic semiconductors could lead to new materials with tailored electronic and optical properties.

Polymers: Polymerization of derivatives could yield materials with enhanced thermal stability, chemical resistance, or specific optical properties.

Sensors: The functional groups on the molecule could be modified to create chemosensors for the detection of specific ions or molecules.

Agrochemicals: Given the prevalence of the trifluoromethylpyridine core in existing pesticides, there is potential for derivatives of this compound to exhibit insecticidal, herbicidal, or fungicidal activity. researchoutreach.org

The exploration of these broader applications will be driven by interdisciplinary collaborations between chemists, biologists, and materials scientists.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-3-(trifluoromethyl)picolinaldehyde, and how do reaction conditions influence yield?

- Methodology : Start with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-bromo-3-(trifluoromethyl)pyridine derivatives. Optimize temperature (80–120°C) and solvent polarity (e.g., THF or DMF) to balance reactivity and stability of the aldehyde group. Monitor intermediates via TLC and confirm purity (>95%) via HPLC .

- Key Variables : Catalyst loading (1–5 mol%), ligand choice (e.g., XPhos), and protecting groups for the aldehyde functionality to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (ACN/water gradient) and UV detection (λ = 254 nm) .

- Structural Confirmation : Combine H/C NMR (CDCl₃ or DMSO-d₆) to identify bromine and trifluoromethyl substituents. Validate via FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What storage conditions are critical to maintain stability?

- Guidelines : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group. For long-term storage, lyophilize and keep at -20°C .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The -CF₃ group deactivates the pyridine ring, directing electrophilic attacks to the para position relative to bromine. Use DFT calculations to map electron density and predict regioselectivity. Validate via kinetic studies with varying nucleophiles (e.g., amines, thiols) .

- Experimental Design : Compare reaction rates with/without -CF₃ using stopped-flow UV-Vis spectroscopy.

Q. What strategies mitigate contradictions in catalytic efficiency across different studies?

- Data Reconciliation : Cross-reference catalyst systems (e.g., Pd vs. Cu) and solvent effects. For example, Pd(OAc)₂ in DMF may yield higher conversions than CuI in acetonitrile. Replicate experiments using standardized purity reagents (>97% by HPLC) to isolate variables .

Q. How can this compound serve as a precursor in bioactive molecule synthesis?

- Application Case : Couple the aldehyde with hydrazines to form hydrazones for antimicrobial screening. Optimize reaction pH (6–8) to avoid aldehyde dimerization. Validate bioactivity via MIC assays against Gram-positive bacteria .

Methodological Challenges and Solutions

Q. Why do HPLC retention times vary between batches, and how is this resolved?

- Troubleshooting : Batch-to-batch variability may arise from residual solvents (e.g., DMF) or oxidation byproducts. Implement a pre-column derivatization step (e.g., with 2,4-DNPH) to stabilize the aldehyde and improve peak resolution .

Q. What computational tools predict degradation pathways under ambient conditions?

- Modeling Approach : Use Gaussian software to simulate hydrolysis and oxidation pathways. Compare with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Safety and Compliance

Q. What PPE and waste disposal protocols are mandated for handling?

- Safety Measures : Wear nitrile gloves, goggles, and a lab coat. Neutralize waste with 10% NaOH before disposal in halogenated waste containers. Refer to GHS codes H314 (skin corrosion) and H400 (aquatic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.